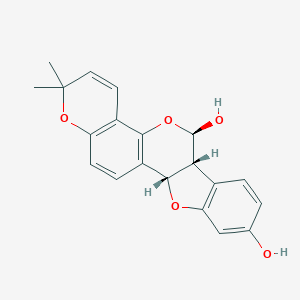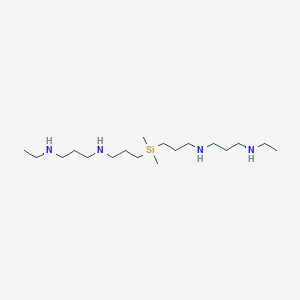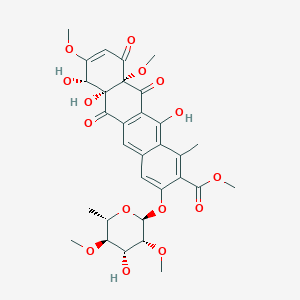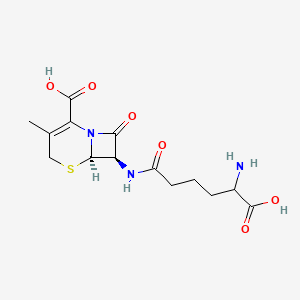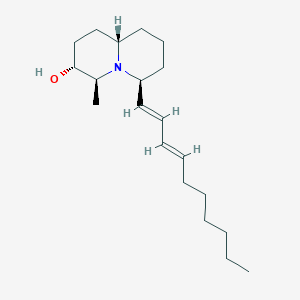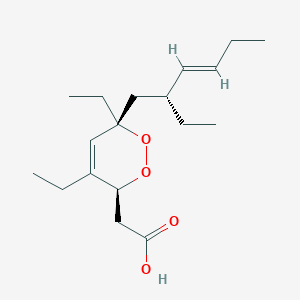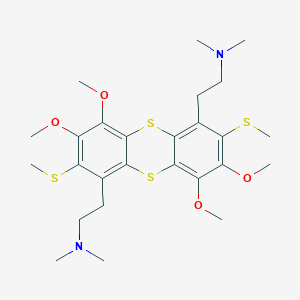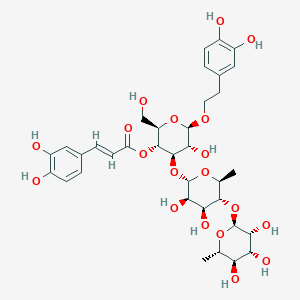![molecular formula C14H22N2O3 B1246573 (2R,3R,4S,5R)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)-5-methylpyrrolidine-3,4-diol](/img/structure/B1246573.png)
(2R,3R,4S,5R)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)-5-methylpyrrolidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5R)-2-({[(1R)-2-hydroxy-1-phenylethyl]amino}methyl)-5-methylpyrrolidine-3,4-diol is a dihydroxypyrrolidine that is 5-methylpyrrolidine-3,4-diol bearing a {[(1R)-2-hydroxy-1-phenylethyl]amino}methyl substituent at position 2.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- The compound has been synthesized from N-protected dehydroproline methyl esters, with its structure confirmed using NMR techniques (Goli et al., 1994).
Applications in Organic Chemistry
- It serves as a key intermediate in the synthesis of various pyrrolidine derivatives. For instance, it has been used in the synthesis of enantiopure pyrrolidinones, demonstrating its versatility in organic synthesis (Huang et al., 1998).
Pharmacological Research
- This compound has been explored for its potential in pharmacology. Notably, it has been identified as a potent and selective inhibitor of jack bean alpha-mannosidase, suggesting its potential in the development of new drugs (Fiaux et al., 2005).
Glycosidase Inhibition and Anticancer Activity
- It has shown efficacy as a glycosidase inhibitor and demonstrated antitumor activities against various cancers, indicating its potential as a basis for developing new anticancer agents (Bello et al., 2010).
Inhibition of α-Mannosidases
- Derivatives of this compound have been shown to selectively inhibit α-mannosidases, which are enzymes involved in the processing of glycoproteins. This suggests their potential therapeutic use in treating conditions where glycoprotein processing is implicated (Popowycz et al., 2001).
Eigenschaften
Produktname |
(2R,3R,4S,5R)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)-5-methylpyrrolidine-3,4-diol |
|---|---|
Molekularformel |
C14H22N2O3 |
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[[[(1R)-2-hydroxy-1-phenylethyl]amino]methyl]-5-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C14H22N2O3/c1-9-13(18)14(19)11(16-9)7-15-12(8-17)10-5-3-2-4-6-10/h2-6,9,11-19H,7-8H2,1H3/t9-,11-,12+,13+,14-/m1/s1 |
InChI-Schlüssel |
KHLOMLBNZUMIHX-QKGWFMCXSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H](N1)CN[C@@H](CO)C2=CC=CC=C2)O)O |
Kanonische SMILES |
CC1C(C(C(N1)CNC(CO)C2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



